molecular formula C23H24BrNO7 B4110047 3-ETHYL 6-METHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE

3-ETHYL 6-METHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE

Cat. No.: B4110047
M. Wt: 506.3 g/mol
InChI Key: FKMZTZBEAILYSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ETHYL 6-METHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities. The presence of multiple functional groups, including ester, ketone, and brominated benzodioxole, makes it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL 6-METHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Brominated Benzodioxole Group: This step involves the bromination of a benzodioxole derivative, followed by its coupling with the quinoline core.

    Esterification and Methylation: The final steps include esterification and methylation reactions to introduce the ethyl and methyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL 6-METHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: The bromine atom in the benzodioxole group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its biological activity can be studied to understand its effects on various biological pathways and to develop new therapeutic agents.

    Medicine: The compound may have potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-ETHYL 6-METHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in key metabolic pathways.

    Modulating Receptors: The compound may interact with cell surface receptors to modulate signal transduction pathways.

    Interfering with DNA/RNA: It can bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline core and have similar biological activities.

    Benzodioxole Derivatives: Compounds like piperonyl butoxide contain the benzodioxole group and are used as insecticide synergists.

Uniqueness

3-ETHYL 6-METHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE is unique due to its combination of functional groups and its potential for diverse chemical reactions and biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-O-ethyl 6-O-methyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrNO7/c1-5-30-23(28)18-11(3)25-14-6-10(2)17(22(27)29-4)21(26)20(14)19(18)12-7-15-16(8-13(12)24)32-9-31-15/h7-8,10,17,19,25H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMZTZBEAILYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC4=C(C=C3Br)OCO4)C(=O)C(C(C2)C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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3-ETHYL 6-METHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-ETHYL 6-METHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-ETHYL 6-METHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE
Reactant of Route 4
Reactant of Route 4
3-ETHYL 6-METHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE
Reactant of Route 5
3-ETHYL 6-METHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE
Reactant of Route 6
3-ETHYL 6-METHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE

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